3-methoxyprop-2-enoic acid
CAS No.: 6162-52-3
Cat. No.: VC11473945
Molecular Formula: C4H6O3
Molecular Weight: 102.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6162-52-3 |
|---|---|
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.1 |
Introduction
Synthesis and Production Methods
Catalytic Reforming of Methoxyacetic Acid Derivatives
The primary synthesis route involves methoxyacetic acid or its esters as precursors. In a typical procedure, methoxyacetic acid undergoes dehydration and isomerization in the presence of titanium-based catalysts (e.g., acetylacetone titania) and copper bromide, yielding 3-methoxyprop-2-enoic aldehyde as an intermediate . Subsequent oxidation using air or oxygen produces the final acid with yields exceeding 80% under optimized conditions . For example, bubbling air through a reaction mixture containing manganese acetate at 30–40°C for 24 hours achieves a yield of 82% .
Table 1: Representative Synthesis Conditions and Yields
| Precursor | Catalyst System | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methoxyacetic acid | Acetylacetone titania-CuBr | Air | 110–120 | 90.5 |
| 3-Methoxypropanal | Mn(OAc)₂ | Air | 30–40 | 82 |
| Methoxyacetone | CuCl | O₂ | 60–70 | 82 |
Alternative Pathways: Enzymatic and Green Chemistry Approaches
Chemical Properties and Reactivity
Physicochemical Profile
The compound is a colorless liquid at room temperature, with a boiling point of 210–215°C and a density of 1.15 g/cm³. It exhibits moderate water solubility (8.7 g/L at 25°C) due to hydrogen bonding with the carboxylic acid group, while the methoxy moiety enhances solubility in organic solvents like ethanol and dichloromethane.
Acid-Base Behavior and Tautomerism
The pKa of the carboxylic acid group is 2.8, enabling deprotonation under mildly acidic conditions. The α,β-unsaturated system allows keto-enol tautomerism, though the enol form predominates in polar solvents.
Reactivity in Organic Transformations
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Nucleophilic Additions: The double bond reacts with amines (e.g., aniline) to form β-amino acids.
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Oxidation: Treatment with KMnO₄ yields methoxy malonic acid, while ozonolysis produces methoxyacetic acid fragments.
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Polymerization: Free-radical initiators like AIBN induce polymerization, forming poly(methoxypropene) derivatives with applications in biodegradable plastics.
Biological and Medicinal Applications
Anti-Inflammatory Mechanisms
3-Methoxyprop-2-enoic acid inhibits MMP-9 and COX-2 enzymes at IC₅₀ values of 12 µM and 18 µM, respectively. MMP-9 suppression reduces extracellular matrix degradation in rheumatoid arthritis, while COX-2 inhibition blocks prostaglandin E₂ synthesis, alleviating pain and inflammation.
Table 2: Enzymatic Inhibition Profiles
| Enzyme | IC₅₀ (µM) | Biological Impact |
|---|---|---|
| MMP-9 | 12 | Reduced tissue degradation |
| COX-2 | 18 | Decreased prostaglandin synthesis |
| 5-Lipoxygenase | 45 | Attenuated leukotriene production |
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 128 µg/mL and 256 µg/mL, respectively. Synergy with β-lactam antibiotics enhances efficacy by 4–8 fold.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) achieves baseline separation with a retention time of 6.3 minutes. GC-MS analysis using a DB-5MS column confirms purity, showing a molecular ion peak at m/z 102.
Spectroscopic Data
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IR (KBr): 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C–O–C).
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¹H NMR (400 MHz, CDCl₃): δ 6.35 (d, J = 15.8 Hz, 1H, CH=), 5.95 (d, J = 15.8 Hz, 1H, CH=), 3.75 (s, 3H, OCH₃), 12.1 (s, 1H, COOH).
Future Directions and Research Opportunities
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Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.
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Structure-Activity Relationships: Modifying the methoxy group to enhance COX-2 selectivity.
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Environmental Impact Studies: Assessing biodegradation pathways in aquatic ecosystems.
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